molecular formula C13H11NO3 B1498867 (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate CAS No. 59000-14-5

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate

Cat. No.: B1498867
CAS No.: 59000-14-5
M. Wt: 229.23 g/mol
InChI Key: NAWMRCICTINDNM-VOTSOKGWSA-N
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Description

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate typically involves the following steps:

  • Indole Formation: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Esterification: : The indole derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester group.

  • Oxidation: : The final step involves the oxidation of the indole derivative to introduce the oxo group at the appropriate position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, such as aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: : Substitution reactions can occur at various positions on the indole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted indole derivatives.

Scientific Research Applications

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.

  • Industry: : It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole ring system can bind to multiple receptors, leading to various biological responses. The specific pathways involved depend on the biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate: can be compared with other indole derivatives such as 1H-indole-3-ethanamine and 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE . While these compounds share the indole core, they differ in their functional groups and substituents, leading to different biological activities and applications.

List of Similar Compounds

  • 1H-indole-3-ethanamine

  • 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE

  • Indole-3-acetic acid

  • Indole-3-carbinol

Biological Activity

(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate, also known by its CAS number 59000-14-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H11NO3
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 59000-14-5

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate α,β-unsaturated carbonyl compounds. Various methods have been explored, including microwave-assisted organic synthesis, which enhances yield and reduces reaction time .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate antibacterial activity, although it was less potent compared to other indole derivatives .

Antiviral Potential

The compound has also been investigated for its antiviral properties, particularly against HIV. In vitro studies have shown that certain analogs of indole derivatives can inhibit HIV replication by targeting integrase enzymes. While specific data on this compound's activity is limited, related compounds have shown promising results with IC50 values in the low micromolar range .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. Studies suggest that this compound may contribute to cellular protection against oxidative stress, although specific assays quantifying this effect are still needed.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial effects of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus but limited efficacy against Escherichia coli.
  • Antiviral Activity Assessment :
    • Objective : Investigate the potential of related indole compounds as HIV integrase inhibitors.
    • Method : In vitro assays measuring viral replication.
    • Results : Compounds with similar structures showed IC50 values ranging from 1 μM to 6 μM, indicating potential for further development .

Table 1: Summary of Biological Activities of this compound

Activity TypeTest Organism/TargetResultReference
AntibacterialStaphylococcus aureusModerate activity
Escherichia coliLimited activity
AntiviralHIV IntegraseIC50 values < 6 μM
AntioxidantCellular modelsPotential activity

Properties

IUPAC Name

methyl (E)-4-(1H-indol-3-yl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)7-6-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-8,14H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWMRCICTINDNM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Monomethyl maleate
(E)-Methyl 4-(1H-indol-3-YL)-4-oxobut-2-enoate
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